![molecular formula C10H16N2O2S B2358088 1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide CAS No. 1036513-93-5](/img/structure/B2358088.png)
1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide
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Description
Scientific Research Applications
Antiprotozoal Activity
The compound has been synthesized and evaluated for its antiprotozoal activity . It was screened in vitro against three protozoan parasites: Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei . The results showed antiparasitic activity with IC50 values in the μM range .
Antimalarial Activity
The compound has been used in the synthesis of new 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene compounds . These compounds were evaluated in vitro against two parasites (Plasmodium falciparum and Leishmania donovani) and showed antimalarial activity with IC50 values in the sub and μM range .
Antileishmanial Activity
The compound has shown potential in the treatment of Leishmaniasis . It was found to have antileishmanial activity, which is significant as Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania .
Antitrypanosomal Activity
The compound has also demonstrated antitrypanosomal activity . Trypanosoma brucei brucei is a parasite that causes African trypanosomiasis, also known as sleeping sickness .
Cytotoxicity Evaluation
The cytotoxic concentration of 50% (CC50) was determined for the compound . This is an important measure of the compound’s potential toxicity and helps to calculate the selectivity index (SI), defined as the ratio of cytotoxic to antiparasitic activities (SI = CC50/IC50) .
Synthesis of New Compounds
The compound has been used as a starting material for the synthesis of many other compounds . For example, it has been used in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol .
properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNSZJBZXTDLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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